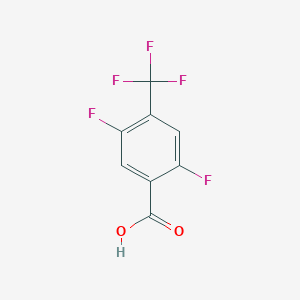

2,5-Difluoro-4-(trifluoromethyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-difluoro-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O2/c9-5-2-4(8(11,12)13)6(10)1-3(5)7(14)15/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVHPNBSOAALGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)C(F)(F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00702810 | |

| Record name | 2,5-Difluoro-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00702810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261945-05-5 | |

| Record name | 2,5-Difluoro-4-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261945-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Difluoro-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00702810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-difluoro-4-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Difluoro-4-(trifluoromethyl)benzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Difluoro-4-(trifluoromethyl)benzoic acid (CAS No. 261945-05-5), a key fluorinated building block in modern medicinal and agricultural chemistry. The strategic placement of two fluorine atoms and a trifluoromethyl group on the benzoic acid scaffold imparts unique electronic and physicochemical properties, making it a valuable intermediate in the synthesis of novel active pharmaceutical ingredients (APIs) and agrochemicals. This document details its chemical and physical properties, provides insights into its synthesis, outlines its significant applications with a focus on its role in drug discovery, and presents essential safety and handling information.

Introduction: The Significance of Fluorination in Molecular Design

The introduction of fluorine into organic molecules is a powerful strategy in drug design and materials science. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong bonds with carbon—can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability. This compound is a prime example of a molecule designed to leverage these benefits. The electron-withdrawing nature of the trifluoromethyl group, combined with the inductive effects of the two fluorine atoms, significantly impacts the acidity of the carboxylic acid and the reactivity of the aromatic ring. These features make it an attractive starting material for the synthesis of complex molecular architectures with enhanced biological activity.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective use in research and development.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 261945-05-5 | [1][2] |

| Molecular Formula | C₈H₃F₅O₂ | [2][3][4] |

| Molecular Weight | 226.10 g/mol | [2][3][4] |

| Appearance | White solid | [2] |

| Storage Temperature | 2-8°C | [2] |

Note: Experimental data for melting point and pKa for this specific isomer were not available in the searched literature. However, for the similar compound 2,4-Difluoro-5-(trifluoromethyl)benzoic acid, the pKa is estimated to be in the range of 1.5–2.5, suggesting a strong acidic character due to the electron-withdrawing substituents.[5]

Spectroscopic Data

While specific experimental spectra for this compound were not found in the literature search, the expected spectral characteristics can be inferred from the analysis of similar fluorinated benzoic acid derivatives.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts will be downfield due to the strong electron-withdrawing effects of the fluorine and trifluoromethyl groups. The signals will likely appear as complex multiplets due to coupling with the adjacent fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms. The carbon atom of the carboxylic acid group will appear at the most downfield chemical shift. The aromatic carbons will show characteristic splitting patterns due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is a critical tool for characterizing this molecule. It is expected to show two distinct signals: one for the two fluorine atoms on the ring and another for the trifluoromethyl group. The chemical shifts and coupling constants will provide valuable information about the electronic environment of the fluorine nuclei.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer. A strong carbonyl (C=O) stretching vibration is expected around 1700 cm⁻¹. The C-F stretching vibrations will appear in the fingerprint region, typically between 1100 and 1400 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z 226. The fragmentation pattern will likely involve the loss of the carboxylic acid group (-COOH) and potentially the trifluoromethyl group (-CF₃).

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step processes. While a specific detailed protocol for this isomer was not found, general synthetic strategies for related polyfluorinated benzoic acids can be adapted.

General Synthetic Approach

A plausible synthetic route involves the introduction of the trifluoromethyl group and the fluorine atoms onto a benzene ring, followed by the formation of the carboxylic acid functionality. Key reactions in such a synthesis could include:

-

Trifluoromethylation: Introduction of the -CF₃ group can be achieved through various methods, including the use of Ruppert's reagent (TMSCF₃) or other trifluoromethylating agents.

-

Fluorination: Directed ortho-metalation followed by reaction with an electrophilic fluorine source (e.g., N-fluorobenzenesulfonimide) is a common strategy for the regioselective introduction of fluorine atoms.

-

Carboxylation: The carboxylic acid group can be introduced via a Grignard reaction with carbon dioxide or by the oxidation of a suitable precursor, such as a methyl or benzyl group.

Caption: Generalized synthetic workflow for polyfluorinated benzoic acids.

Reactivity Profile

The reactivity of this compound is dictated by its functional groups:

-

Carboxylic Acid: The carboxylic acid group can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. Its enhanced acidity facilitates these reactions.

-

Aromatic Ring: The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution reactions, where one of the fluorine atoms could potentially be displaced by a suitable nucleophile under specific conditions.

Applications in Drug Discovery and Agrochemicals

The unique substitution pattern of this compound makes it a highly sought-after building block in the synthesis of bioactive molecules.

Role in Pharmaceutical Synthesis

The presence of fluorine and trifluoromethyl groups can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate.[5] These groups can:

-

Increase Metabolic Stability: The strong C-F bond is resistant to metabolic oxidation, prolonging the half-life of the drug.[5]

-

Enhance Lipophilicity: The trifluoromethyl group increases lipophilicity, which can improve membrane permeability and oral bioavailability.

-

Modulate Binding Affinity: The fluorine atoms can participate in favorable interactions, such as hydrogen bonding and dipole-dipole interactions, with target proteins, thereby increasing binding affinity and potency.[5]

This intermediate is particularly valuable in the synthesis of inhibitors for enzymes such as cyclooxygenase-2 (COX-2), which are targets for anti-inflammatory drugs.

Intermediate for Agrochemicals

In the agrochemical industry, this compound serves as a precursor for the synthesis of herbicides and fungicides.[5] The fluorinated substituents can improve the efficacy and environmental profile of the final product by:

-

Enhancing Bioavailability in Plants and Fungi: The physicochemical properties imparted by the fluorine groups can facilitate uptake and transport within the target organism.[5]

-

Modifying Mode of Action: The electronic effects of the substituents can fine-tune the interaction with the biological target, such as enzymes involved in plant growth.[5]

Analytical Methods and Quality Control

Ensuring the purity and identity of this compound is crucial for its application in regulated industries. High-Performance Liquid Chromatography (HPLC) is the primary technique for quality control.

HPLC Method for Purity Assessment

A typical reverse-phase HPLC method for the analysis of similar benzoic acid derivatives can be adapted.

Protocol: HPLC Purity Determination

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte has maximum absorbance (typically around 230-280 nm).

-

Injection Volume: 10-20 µL.

-

Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Caption: A typical workflow for HPLC-based purity analysis.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Hazard Identification

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H318: Causes serious eye damage.[1]

-

H335: May cause respiratory irritation.[1]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.

-

Conclusion

This compound is a highly functionalized building block with significant potential in the development of new pharmaceuticals and agrochemicals. Its unique electronic and steric properties, derived from its specific fluorination pattern, offer medicinal and agricultural chemists a valuable tool for modulating the properties of bioactive molecules. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for harnessing its full potential in research and industrial applications.

References

- 1. rsc.org [rsc.org]

- 2. innospk.com [innospk.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

An In-Depth Technical Guide to 2,5-Difluoro-4-(trifluoromethyl)benzoic acid (CAS: 261945-05-5): A Keystone Building Block in Modern Chemistry

This guide provides an in-depth technical overview of 2,5-Difluoro-4-(trifluoromethyl)benzoic acid, a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. We will move beyond simple data recitation to explore the causality behind its utility, offering field-proven insights into its synthesis, reactivity, and application. This document is designed for the practicing scientist, providing both foundational knowledge and actionable protocols.

Introduction: The Strategic Value of Polysubstitution

This compound (CAS: 261945-05-5) is a specialized chemical intermediate whose value lies in the unique and synergistic properties of its substituents.[1][2] The presence of a trifluoromethyl (-CF3) group, a powerful electron-withdrawing moiety, combined with two fluorine atoms on the aromatic ring, creates a molecule with distinct electronic, steric, and metabolic characteristics.[3] These features are highly sought after in the design of novel pharmaceuticals and agrochemicals, where precise control over lipophilicity, metabolic stability, and target-binding affinity is paramount for efficacy and safety.[4][5][6] This guide will dissect the molecular architecture, outline a plausible synthetic pathway, and detail the strategic applications that make this compound a critical tool for modern chemical innovation.

Part 1: Molecular Characteristics and Physicochemical Properties

The strategic arrangement of fluorine-containing groups on the benzoic acid core governs the compound's behavior. The trifluoromethyl group at the 4-position and the fluorine atoms at the 2- and 5-positions create a highly electron-deficient aromatic system. This has two major consequences:

-

Increased Acidity: The combined inductive effect of the substituents significantly polarizes the O-H bond of the carboxylic acid, making it a much stronger acid than benzoic acid itself. This enhanced acidity can be crucial for forming stable salts or engaging in specific ionic interactions with biological targets.

-

Altered Reactivity: The electron-deficient ring is deactivated towards traditional electrophilic aromatic substitution but is primed for nucleophilic aromatic substitution (SNAr), a key reaction in building complex molecular scaffolds.

The key physicochemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 261945-05-5 | [7][8] |

| Molecular Formula | C8H3F5O2 | [7][8] |

| Molecular Weight | 226.10 g/mol | [7][8] |

| IUPAC Name | This compound | |

| Canonical SMILES | C1=C(C(=CC(=C1C(F)(F)F)F)C(=O)O)F | |

| Storage | Store in a dry, sealed container at 2-8°C | [2] |

Part 2: Synthesis and Manufacturing Insights

While specific industrial-scale syntheses are often proprietary, a logical and plausible laboratory-scale route can be designed based on established organofluorine chemistry principles. The following multi-step protocol illustrates a potential pathway, emphasizing the rationale behind the choice of reagents and conditions.

Proposed Synthetic Pathway

A robust strategy involves the functionalization of a commercially available, simpler fluorinated starting material. One such approach begins with 1,4-difluorobenzene, proceeding through trifluoromethylation, nitration, reduction, diazotization, and finally, conversion to the carboxylic acid.

References

- 1. This compound,(CAS# 261945-05-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. 261945-05-5|this compound|BLD Pharm [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. 3,5-Difluoro-4-(trifluoromethyl)benzoic acid [myskinrecipes.com]

- 6. nbinno.com [nbinno.com]

- 7. 261945-05-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound | 261945-05-5 [chemicalbook.com]

An In-depth Technical Guide to the Safety and Hazards of Fluorinated Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated benzoic acids are a class of aromatic organic compounds that have garnered significant attention in the fields of medicinal chemistry, materials science, and agrochemicals. The introduction of fluorine atoms onto the benzoic acid scaffold can profoundly alter its physicochemical properties, such as acidity, lipophilicity, and metabolic stability.[1] These modifications are often exploited to enhance the efficacy and pharmacokinetic profiles of drug candidates.[1] However, the unique properties conferred by fluorine substitution also necessitate a thorough understanding of the potential safety and environmental hazards associated with these compounds. This guide provides a comprehensive overview of the toxicological profile, environmental fate, and safe handling procedures for fluorinated benzoic acids, intended to equip researchers and drug development professionals with the knowledge to mitigate risks and ensure laboratory and environmental safety.

The Influence of Fluorine on Physicochemical Properties and Reactivity

The number and position of fluorine atoms on the benzene ring significantly impact the electronic properties and, consequently, the reactivity and acidity of fluorinated benzoic acids. Fluorine's high electronegativity results in a strong electron-withdrawing inductive effect (-I), which tends to increase the acidity of the carboxylic acid group by stabilizing the carboxylate anion.[2][3] This effect is most pronounced when fluorine is in the ortho position.[4]

However, fluorine also exerts a weaker, electron-donating mesomeric effect (+M) due to its lone pairs of electrons.[5] The interplay between these two opposing effects, along with steric considerations in the case of ortho-substitution (the "ortho effect"), determines the overall acidity (pKa) of a given isomer.[4][6] For instance, 2-fluorobenzoic acid is a stronger acid than benzoic acid, while the acidities of the meta and para isomers are also influenced by the balance of these electronic effects.[7][8]

Table 1: Acidity of Monofluorinated Benzoic Acid Isomers

| Compound | pKa |

| Benzoic Acid | 4.20 |

| 2-Fluorobenzoic Acid | 3.27[8] |

| 3-Fluorobenzoic Acid | 3.86[7] |

| 4-Fluorobenzoic Acid | 4.14 |

Toxicological Profile

The toxicity of fluorinated benzoic acids is influenced by their acidity and ability to interact with biological macromolecules. Generally, they are considered to be of low to moderate acute toxicity, with the primary hazards being irritation to the skin, eyes, and respiratory tract.[9][10]

Acute Toxicity

-

Skin and Eye Irritation: Direct contact with fluorinated benzoic acids, particularly in powdered form, can cause significant skin and eye irritation.[10][11] The acidic nature of these compounds can lead to chemical burns through the disruption of cell membranes, hydrolysis of lipids, and denaturation of proteins in the skin and eyes.[12][13] The severity of the irritation is dependent on the concentration of the acid and the duration of exposure.[14]

-

Respiratory Irritation: Inhalation of dust or aerosols of fluorinated benzoic acids can irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath.[15]

-

Oral Toxicity: While data is limited for many specific isomers, the available information suggests that fluorinated benzoic acids are harmful if swallowed.[16] An intravenous LD50 of 180 mg/kg has been reported for 2-fluorobenzoic acid in mice.[9]

Chronic Toxicity

There is a general lack of extensive research on the chronic toxicity of many fluorinated benzoic acids. However, based on knowledge of similar fluorinated compounds, there are concerns about potential long-term effects on the liver and kidneys with repeated exposure.[17]

Genotoxicity and Carcinogenicity

Environmental Hazards

The environmental fate and impact of fluorinated benzoic acids are critical considerations, given the high stability of the carbon-fluorine bond.

Biodegradation

Several bacterial strains have been identified that can utilize fluorobenzoic acids as a sole source of carbon and energy.[19][20] The degradation pathways typically involve dioxygenase-mediated ring cleavage, which can lead to the release of fluoride ions.[21] However, the persistence of these compounds in the environment can vary depending on the specific isomer and the microbial populations present. For example, 3-fluorobenzoate can be metabolized via two different pathways, one of which leads to the accumulation of the cytotoxic intermediate 3-fluorocatechol.[19]

Figure 1: Simplified biodegradation pathway of 4-fluorobenzoic acid.

Ecotoxicity

Fluorinated benzoic acids can be toxic to aquatic organisms. The degree of toxicity is influenced by factors such as the specific isomer and the pH of the water.[22]

Bioaccumulation and Persistence

Due to the strength of the C-F bond, there is a potential for fluorinated organic compounds to persist in the environment.[23] While specific data on the bioaccumulation and biomagnification of fluorinated benzoic acids is limited, other per- and polyfluoroalkyl substances (PFAS) are known to bioaccumulate in aquatic food webs.[1][23][24][25] Therefore, the potential for long-term environmental accumulation of fluorinated benzoic acids should be a consideration in their use and disposal.

Risk Assessment and Management

A thorough risk assessment should be conducted before working with fluorinated benzoic acids. This involves understanding the specific hazards of the compound, the quantities being used, and the experimental procedures.

Hazard Identification and Classification

Most monofluorinated benzoic acids are classified under the Globally Harmonized System (GHS) as causing skin irritation (Category 2), serious eye irritation (Category 2), and specific target organ toxicity — single exposure (Category 3), affecting the respiratory system.[10][26] Always consult the Safety Data Sheet (SDS) for the specific compound being used.[11][27]

Safe Handling and Personal Protective Equipment (PPE)

Given their irritant nature, strict adherence to safe handling protocols is essential.

Figure 2: Recommended safe handling workflow for fluorinated benzoic acids.

-

Engineering Controls: Always handle fluorinated benzoic acids in a properly functioning chemical fume hood to minimize inhalation exposure.[28][29]

-

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[28]

-

Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).[13]

-

Respiratory Protection: If working outside of a fume hood is unavoidable, a properly fitted respirator may be necessary.

-

Spill and Waste Management

-

Spills: In case of a spill, evacuate the area and prevent the spread of dust. Wear appropriate PPE and clean up the spill using an absorbent material.[29]

-

Waste Disposal: Dispose of fluorinated benzoic acids and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[13]

Experimental Protocols for Safety Assessment

Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to assess the safety of chemicals.

In Vitro Skin Irritation Test (based on OECD 439)

This test uses a reconstructed human epidermis (RhE) model to assess the potential of a chemical to cause skin irritation.[2][4][6]

-

Preparation: Reconstituted human epidermis tissues are pre-incubated.

-

Application: The test chemical is applied topically to the surface of the RhE tissue.

-

Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).

-

Viability Assessment: After incubation and a post-treatment recovery period, cell viability is determined using a colorimetric assay, such as the MTT assay.[6]

-

Classification: A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the chemical is an irritant.[6]

Figure 3: Workflow for the in vitro skin irritation test (OECD 439).

Eye Irritation/Corrosion Test (based on OECD 405)

This guideline describes an in vivo test, typically using albino rabbits, to assess the potential for a substance to cause eye irritation or corrosion.[3][5][12][20][30] It is important to note that a weight-of-evidence approach, including in vitro data, should be considered before conducting in vivo testing to minimize animal use.[3]

-

Animal Selection and Preparation: Healthy, adult albino rabbits are selected.

-

Dosing: A single dose of the test substance is applied to one eye of each animal. The other eye serves as a control.

-

Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for signs of irritation, such as corneal opacity, iritis, and conjunctival redness and swelling.

-

Scoring and Classification: The observed effects are scored, and the substance is classified based on the severity and reversibility of the lesions.

Figure 4: Workflow for the in vivo eye irritation test (OECD 405).

Ames Test for Mutagenicity (based on OECD 471)

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[31][32][33]

-

Strain Selection: Histidine-dependent strains of Salmonella typhimurium are used.

-

Exposure: The bacterial strains are exposed to the test chemical at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).[32]

-

Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

-

Incubation: The plates are incubated for 48-72 hours.

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates that the chemical is mutagenic.

Figure 5: Workflow for the Ames test for mutagenicity.

Conclusion

Fluorinated benzoic acids are valuable building blocks in modern chemistry, but their unique properties warrant careful consideration of their potential hazards. Their acidic nature makes them primary irritants to the skin, eyes, and respiratory system. While comprehensive data on chronic toxicity and environmental fate is still emerging for many derivatives, the principles of prudent laboratory practice and environmental stewardship should always be applied. By understanding the physicochemical properties, toxicological profile, and environmental hazards of these compounds, and by implementing robust risk assessment and management strategies, researchers can safely harness the potential of fluorinated benzoic acids while minimizing risks to themselves and the environment.

References

- 1. Bioaccumulation characteristics of perfluoroalkyl acids (PFAAs) in coastal organisms from the west coast of South Korea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. siesascs.edu.in [siesascs.edu.in]

- 3. pacificbiolabs.com [pacificbiolabs.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 6. x-cellr8.com [x-cellr8.com]

- 7. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 8. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 9. 2-Fluorobenzoic acid | C7H5FO2 | CID 9935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. aplng.com.au [aplng.com.au]

- 11. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 12. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 13. ehs.yale.edu [ehs.yale.edu]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. 4-Fluorobenzoic Acid | C7H5FO2 | CID 9973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. ndep.nv.gov [ndep.nv.gov]

- 18. fishersci.com [fishersci.com]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. nucro-technics.com [nucro-technics.com]

- 21. safetyresourcesblog.com [safetyresourcesblog.com]

- 22. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 23. Bioaccumulation, Biodistribution, Toxicology and Biomonitoring of Organofluorine Compounds in Aquatic Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 24. An Analytical Toolbox for Investigating the Bioaccumulation Potential of Per- and Polyfluoroalkyl Substances in Aquatic Ecosystems [dash.harvard.edu]

- 25. benthos.snu.ac.kr [benthos.snu.ac.kr]

- 26. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. fishersci.com [fishersci.com]

- 28. umdearborn.edu [umdearborn.edu]

- 29. research.wayne.edu [research.wayne.edu]

- 30. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 31. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 32. Ames test - Wikipedia [en.wikipedia.org]

- 33. bio-protocol.org [bio-protocol.org]

The Strategic Incorporation of Fluorine in Modern Drug Discovery: A Technical Guide

Foreword: The Small Atom with a Mighty Impact

In the intricate world of medicinal chemistry, the quest for the ideal drug candidate is a journey of molecular refinement. Among the elemental tools at our disposal, none have arguably had a more profound and transformative impact in recent decades than fluorine.[1][2][3][4][5] This diminutive halogen, the most electronegative of all elements, wields a surprising degree of influence over the physicochemical and pharmacological properties of a molecule.[1][6][7][8][9] Its strategic incorporation is not merely a matter of substitution but a nuanced art and science that can elevate a promising compound to a clinical success.

This guide is intended for researchers, scientists, and drug development professionals who seek a deeper, more practical understanding of how to leverage the unique attributes of fluorine. We will move beyond a superficial overview to explore the core principles, strategic considerations, and practical methodologies that underpin the successful application of fluorine in drug discovery. Our journey will be grounded in scientific integrity, drawing upon established principles and real-world case studies to illuminate the path from rational design to tangible results.

I. The Fundamental Physicochemical Influence of Fluorine

The outsized role of fluorine in drug discovery stems from a unique combination of its intrinsic properties. Understanding these is paramount to predicting and harnessing its effects.

A. The Power of Electronegativity and the Carbon-Fluorine Bond

Fluorine's defining characteristic is its exceptional electronegativity (Pauling scale value of 3.98).[1][9] When bonded to carbon, it creates a highly polarized and exceptionally strong covalent bond (C-F bond energy is ~485 kJ/mol for sp³ C).[7][10] This fundamental property has several critical downstream consequences for a drug molecule:

-

Inductive Effect and pKa Modulation: The strong electron-withdrawing nature of fluorine exerts a powerful inductive effect (-I effect) on neighboring atoms.[1][11] This can significantly lower the pKa of nearby basic functional groups, such as amines, making them less basic.[1][10][12][13] This modulation of ionization state at physiological pH can have profound effects on a drug's solubility, membrane permeability, and interactions with its biological target.[7][10] For instance, reducing the basicity of an amine can decrease unwanted interactions with acidic phospholipids in cell membranes, thereby improving oral bioavailability.[6]

-

Metabolic Stability: The strength of the C-F bond is a cornerstone of fluorine's utility in enhancing metabolic stability.[5][6][7][14][15] Sites on a drug molecule that are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, such as benzylic C-H bonds, can be effectively "shielded" by replacing hydrogen with fluorine.[1][10][16] The high energy required to break the C-F bond makes it a poor substrate for many metabolic enzymes, thus prolonging the drug's half-life in the body.[14][15]

B. Steric and Conformational Effects

Despite its powerful electronic influence, fluorine is only slightly larger than a hydrogen atom (van der Waals radii of 1.47 Å for F vs. 1.20 Å for H).[6][7][10][11] This allows for the isosteric replacement of hydrogen with fluorine without introducing significant steric bulk.[11] However, this seemingly minor size difference, coupled with fluorine's electronic properties, can lead to significant conformational effects:

-

Conformational Control: The introduction of fluorine can alter the conformational preferences of a molecule.[1][10] For example, the gauche effect, where polar bonds tend to adopt a gauche conformation, can be exploited to stabilize a specific bioactive conformation of a drug molecule, thereby enhancing its binding affinity for the target protein.[10]

-

Bioisosteric Replacement: Fluorine and fluorinated groups can serve as effective bioisosteres for other atoms and functional groups.[11][17][18][19] For instance, a trifluoromethyl (CF3) group can mimic a methyl group in terms of size but possesses vastly different electronic properties. This allows for the exploration of electronic effects on binding affinity without significantly altering the molecule's shape.

II. Optimizing Pharmacokinetics and Pharmacodynamics with Fluorine

The judicious placement of fluorine can profoundly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the biological target.

A. Enhancing Metabolic Stability: A Deeper Dive

As previously mentioned, blocking sites of metabolism is a primary application of fluorine.[1][10][16] Let's consider a practical experimental workflow to assess this.

Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To compare the metabolic stability of a parent compound (non-fluorinated) with its fluorinated analog.

Materials:

-

Test compounds (parent and fluorinated analog)

-

Pooled liver microsomes (human, rat, or other relevant species)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of the NADPH regenerating system in phosphate buffer.

-

Pre-warm the liver microsome suspension and phosphate buffer to 37°C.

-

-

Incubation:

-

In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound.

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Time Points:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Quenching:

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

-

-

Sample Processing:

-

Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Interpreting the Results: A longer in vitro half-life for the fluorinated analog compared to the parent compound provides strong evidence of enhanced metabolic stability.

Logical Relationship: Impact of Fluorine on Metabolic Stability

Caption: Fluorine substitution at a metabolic soft spot hinders CYP450-mediated oxidation.

B. Modulating Lipophilicity and Membrane Permeability

The effect of fluorine on lipophilicity (logP) is complex and context-dependent.[1] A single fluorine atom can slightly increase lipophilicity, while a trifluoromethyl group can have a more pronounced effect.[10] This modulation of lipophilicity can be used to fine-tune a drug's ability to cross cell membranes.[1][2][6][7][20]

| Property | Non-Fluorinated Analog | Fluorinated Analog | Rationale for Change |

| logP | Varies | Generally increased with single F, more so with CF3.[10] | The hydrophobic nature of the C-F bond.[4] |

| Membrane Permeability | Varies | Can be enhanced.[1][2][6][7] | Increased lipophilicity can improve passive diffusion across lipid bilayers. |

| Aqueous Solubility | Varies | May decrease with increased lipophilicity.[1] | A trade-off that needs to be carefully balanced. |

C. Enhancing Binding Affinity

Fluorine can participate in various non-covalent interactions within a protein's binding pocket, leading to enhanced binding affinity.[6][21] These interactions include:

-

Hydrogen Bonds: The fluorine atom can act as a weak hydrogen bond acceptor.[10]

-

Dipole-Dipole Interactions: The polarized C-F bond can engage in favorable dipole-dipole interactions with polar residues in the binding site.[10]

-

Orthogonal Multipolar Interactions: Interactions between the C-F bond and carbonyl groups (C-F···C=O) can be particularly favorable for binding.

III. Strategic Incorporation of Fluorine: Synthetic Methodologies

The ability to introduce fluorine into a molecule, particularly at a late stage of the synthesis, is crucial for efficient drug discovery.[1][22] Modern synthetic methods have made this more accessible.

A. Key Fluorination Strategies

-

Nucleophilic Fluorination: This involves the use of fluoride salts (e.g., KF, CsF) or other nucleophilic fluorine sources to displace a leaving group.

-

Electrophilic Fluorination: Reagents like N-fluorobenzenesulfonimide (NFSI) are used to deliver an electrophilic fluorine atom to electron-rich substrates.[22]

-

Deoxyfluorination: This method replaces a hydroxyl group with fluorine using reagents like diethylaminosulfur trifluoride (DAST).[23]

-

Late-Stage Fluorination: The development of methods to introduce fluorine into complex molecules at a late stage of the synthesis is a major focus, as it allows for the rapid generation of fluorinated analogs for structure-activity relationship (SAR) studies.[22][24]

IV. Advanced Analytical Techniques: ¹⁹F NMR in Drug Discovery

The unique nuclear magnetic resonance properties of the ¹⁹F nucleus make it an invaluable tool in drug discovery.[25][26][27][28][29][30]

A. Principles of ¹⁹F NMR

-

High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it highly sensitive for NMR experiments.[26]

-

Wide Chemical Shift Range: The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic environment, resulting in a wide chemical shift range that minimizes signal overlap.[25][27]

-

No Background Signal: Fluorine is essentially absent from biological systems, meaning there is no background signal in ¹⁹F NMR experiments with biological samples.[25][28]

B. Applications in Fragment-Based Drug Discovery (FBDD)

¹⁹F NMR is a powerful technique for fragment-based screening, where small, low-affinity "fragments" are screened for binding to a protein target.[25][26][28][29]

Experimental Workflow: ¹⁹F NMR-Based Fragment Screening

Caption: A typical workflow for identifying protein-binding fragments using ¹⁹F NMR.

V. Case Studies: Fluorine in Action

The successful application of fluorine is evident in numerous approved drugs across various therapeutic areas.[1][31][32][33]

-

Fluoxetine (Prozac): The trifluoromethyl group in this selective serotonin reuptake inhibitor (SSRI) is crucial for its activity and metabolic stability.[1]

-

Atorvastatin (Lipitor): A fluorine atom on one of the phenyl rings enhances the binding affinity of this blockbuster cholesterol-lowering drug.

-

Ciprofloxacin: The fluorine atom in this fluoroquinolone antibiotic is essential for its potent antibacterial activity.[6]

VI. Concluding Remarks and Future Perspectives

Fluorine has firmly established itself as a cornerstone of modern medicinal chemistry.[1] Its ability to fine-tune a wide array of molecular properties makes it an indispensable tool for overcoming the challenges of drug discovery. As our understanding of fluorine's subtle effects continues to grow, and as new synthetic methodologies emerge, we can expect to see even more innovative and life-saving fluorinated drugs in the future. The small atom with a mighty impact will undoubtedly continue to play a leading role in shaping the future of medicine.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 11. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 12. researchgate.net [researchgate.net]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 18. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 19. pubs.acs.org [pubs.acs.org]

- 20. advanceseng.com [advanceseng.com]

- 21. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 22. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. One-Step Fluorination Technique for Drug Molecules | Technology Networks [technologynetworks.com]

- 25. mdpi.com [mdpi.com]

- 26. scispace.com [scispace.com]

- 27. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 28. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 29. 19F-NMR in Target-based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. Case studies of fluorine in drug discovery [ouci.dntb.gov.ua]

- 33. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]

The Fluorine Advantage: A Senior Application Scientist's Guide to Fluorinated Building Blocks in Synthesis

Foreword: The "Magic" Halogen's Rise to Prominence

In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, few elements have had as profound an impact as fluorine.[1][2] Often dubbed the "magic halogen," its strategic incorporation into organic molecules can dramatically and often beneficially alter their inherent properties.[1] From enhancing metabolic stability in drug candidates to imparting superior thermal resistance in advanced polymers, the influence of fluorine is both subtle and powerful.[3][4][5] Approximately 20-25% of all pharmaceuticals and 30% of agrochemicals on the market contain at least one fluorine atom, a testament to its transformative capabilities.[6][7][8]

This guide is designed for the practicing researcher and drug development professional. It eschews a rigid, textbook format in favor of a narrative that mirrors the logic of a synthetic chemist. We will first explore the why—the fundamental physicochemical principles that make fluorine such a valuable tool. Then, we will delve into the how—a detailed examination of the primary strategies for introducing fluorine, complete with field-proven protocols, comparative data, and critical insights into the causality behind experimental choices. Our focus will be on the practical application of fluorinated building blocks and the key fluorination reactions that produce them, empowering you to harness the full potential of this remarkable element in your own synthetic endeavors.

Part 1: The Physicochemical Rationale for Fluorination

The decision to introduce fluorine is always a strategic one, grounded in its unique and predictable effects on molecular properties. These effects stem directly from the fundamental characteristics of the fluorine atom and the carbon-fluorine (C-F) bond.

Core Properties of Fluorine:

-

Extreme Electronegativity: Fluorine is the most electronegative element (χ = 3.98), creating a strong dipole in the C-F bond and significantly altering the local electronic environment.[3][9] This powerful inductive electron-withdrawing effect can lower the pKa of nearby acidic groups and decrease the basicity of amines, which can improve bioavailability by enhancing membrane permeation.[9][10]

-

Small Atomic Radius: With a van der Waals radius of ~1.47 Å, fluorine is only slightly larger than hydrogen (~1.20 Å).[9][11] This allows it to act as a "steric mimic" of hydrogen, often fitting into enzyme active sites without causing significant steric hindrance, while profoundly changing the molecule's electronic character.[11]

-

Unrivaled C-F Bond Strength: The C-F bond is the strongest single bond in organic chemistry (bond dissociation energy ~485 kJ/mol).[9][12] This exceptional stability is the primary reason for the increased metabolic resistance of fluorinated compounds. Replacing a metabolically vulnerable C-H bond with a C-F bond can effectively block oxidation by cytochrome P450 enzymes, extending the half-life of a drug.[9]

These core properties translate into several key advantages in drug discovery and materials science, as summarized in the table below.

| Property Influenced | Consequence of Fluorination | Application Area |

| Metabolic Stability | The strong C-F bond blocks metabolic oxidation at that site, increasing the drug's half-life and bioavailability.[9][10] | Pharmaceuticals |

| Lipophilicity (LogP) | Strategic fluorination can fine-tune lipophilicity. A single fluorine often increases LogP, while a CF₃ group can increase it significantly, aiding membrane permeability.[3][11] | Drug Discovery, Agrochemicals |

| Binding Affinity | Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, enhancing binding affinity.[10][13] | Drug Discovery |

| Conformational Control | The steric and electronic properties of fluorine can influence molecular conformation, sometimes locking the molecule into a more bioactive shape (gauche effect).[3] | Medicinal Chemistry |

| pKa Modulation | The strong electron-withdrawing nature of fluorine lowers the pKa of nearby amines and carboxylic acids, influencing ionization state and solubility at physiological pH.[9][10] | Pharmaceuticals |

| Thermal & Chemical Stability | The strength of the C-F bond imparts exceptional resistance to heat and chemical attack.[4][14] | Materials Science (e.g., Polymers) |

| Surface Properties | Highly fluorinated compounds exhibit low surface energy, leading to hydrophobic and oleophobic (water- and oil-repellent) properties.[4][6] | Advanced Coatings, Materials |

Part 2: Strategic Implementation: A Guide to Fluorination Methodologies

The introduction of fluorine into a molecule is a nuanced task. The choice of method depends on the desired fluorine-containing motif (e.g., a single F atom, a CF₃ group), the stage of the synthesis, and the functional group tolerance of the substrate. Broadly, these strategies can be divided into direct fluorination methods and the building block approach.

Direct Fluorination: Introducing the C-F Bond

Direct methods involve the formation of the C-F bond on a precursor molecule. These are generally categorized by the nature of the fluorine source: nucleophilic, electrophilic, or deoxygenative.

This strategy employs a nucleophilic fluoride source (F⁻) to displace a leaving group in an Sₙ2 or SₙAr reaction.

-

Causality & Choice: Nucleophilic fluorination is often the most cost-effective method, utilizing simple fluoride salts like KF or CsF.[15][16] However, the fluoride ion is heavily solvated in protic solvents, reducing its nucleophilicity. Therefore, polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) and phase-transfer catalysts are often required to achieve reasonable reaction rates.[16] The choice of leaving group is critical; tosylates, mesylates, and halides are common. For aromatic systems, the reaction (SₙAr) is generally limited to electron-deficient rings containing strong electron-withdrawing groups (e.g., -NO₂) ortho or para to the leaving group.[16]

-

Workflow & Mechanism:

A typical workflow for a nucleophilic fluorination reaction.

This approach utilizes a reagent that delivers a formal "F⁺" equivalent to a nucleophilic carbon center, such as an enolate, enol ether, or electron-rich aromatic ring.

-

Causality & Choice: Electrophilic reagents offer a complementary approach to nucleophilic methods, particularly for electron-rich substrates that are incompatible with strong nucleophiles. Modern electrophilic fluorinating agents, such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI), are stable, crystalline solids that are significantly safer and easier to handle than hazardous alternatives like elemental fluorine (F₂).[10][17][18] Selectfluor® is generally more reactive and has a stronger oxidizing potential, while NFSI is considered milder.[10] The choice between them often depends on the nucleophilicity of the substrate and the desired reaction conditions.

-

Comparative Data: Selectfluor® vs. NFSI

| Feature | Selectfluor® (F-TEDA-BF₄) | N-Fluorobenzenesulfonimide (NFSI) |

| Appearance | White crystalline powder | White to light yellow crystalline solid |

| Fluorine Source | Electrophilic "F⁺" | Electrophilic "F⁺" |

| Reactivity | Highly reactive, strong oxidizing potential | Milder than Selectfluor® |

| Solubility | Acetonitrile, DMF, Water | CH₂Cl₂, THF, Acetonitrile |

| Handling | Non-hygroscopic, thermally stable solid | Stable, non-hygroscopic solid |

| Typical Application | α-Fluorination of carbonyls, fluorination of electron-rich aromatics and alkenes.[17] | α-Fluorination of carbonyls, C-H fluorination.[10][19] |

-

Experimental Protocol: α-Fluorination of a β-Ketoester with Selectfluor® [10]

-

Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the β-ketoester substrate (e.g., ethyl 2-oxocyclohexanecarboxylate, 1.0 mmol, 1.0 equiv).

-

Dissolution: Add anhydrous acetonitrile (5 mL) and stir at room temperature under an inert atmosphere (e.g., Argon) until the substrate is fully dissolved.

-

Reaction Initiation: Add Selectfluor® (1.1 mmol, 1.1 equiv) to the solution in one portion.

-

Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Deoxyfluorination is a powerful method for converting hydroxyl groups and carbonyls into C-F and CF₂ groups, respectively.

-

Causality & Choice: This transformation is most commonly achieved with sulfur trifluoride reagents. Diethylaminosulfur trifluoride (DAST) has been a workhorse in this area, but its thermal instability and potential for explosive decomposition are significant drawbacks.[10][20] Modern alternatives like Deoxo-Fluor® [bis(2-methoxyethyl)aminosulfur trifluoride] offer significantly improved thermal stability and are often the preferred choice for safety and reliability.[2][10] These reagents are particularly valuable for converting primary and secondary alcohols to monofluorides and ketones to gem-difluorides. The reaction mechanism for alcohols typically proceeds via an Sₙ2 pathway, resulting in an inversion of stereochemistry.[4][20]

-

Mechanism: Deoxyfluorination of an Alcohol with DAST/Deoxo-Fluor®

Simplified mechanism of alcohol deoxyfluorination.

The Building Block Approach: Pre-fluorinated Synthons

An increasingly dominant strategy in medicinal chemistry involves the use of pre-functionalized, fluorinated building blocks.[14][21] This approach avoids the often harsh conditions of direct fluorination on complex, late-stage intermediates and instead incorporates the fluorine-containing motif early in the synthetic sequence.

-

Causality & Choice: The building block strategy offers significant advantages in terms of predictability, functional group tolerance, and access to complex fluorinated architectures that are difficult to synthesize via direct methods.[6][7] A vast array of building blocks containing common motifs like trifluoromethyl (-CF₃), difluoromethyl (-CHF₂), and trifluoromethoxy (-OCF₃) groups are commercially available or readily synthesized.[13][22][23] The choice of building block is dictated by the target structure, allowing for the strategic installation of the desired fluorinated group via standard organic transformations like cross-coupling, condensation, or cyclization reactions.[7][21]

-

Common Fluorinated Building Blocks and Their Applications

| Building Block Class | Representative Example | Typical Application |

| Trifluoromethylated Alkynes | CF₃-C≡C-R | Cyclization reactions to form CF₃-heterocycles.[13] |

| Trifluoromethylated Ketones | R-C(O)-CF₃ | Synthesis of CF₃-substituted pyrazoles, pyridines.[7] |

| Trifluoromethyl Pyridines | 2-Bromo-4-(trifluoromethyl)pyridine | Suzuki or Buchwald-Hartwig cross-coupling reactions.[7] |

| Trifluoromethylnitrones | CF₃-CH=N⁺(R)-O⁻ | [3+2] cycloadditions to form CF₃-isoxazolidines.[23] |

| Fluorinated Pyrones | 2-Aryl-6-(trifluoromethyl)-4-pyrone | Ring-opening/transformation to form azaheterocycles.[22] |

-

Synthetic Strategy: Building a Heterocycle

General strategy for heterocycle synthesis using a fluorinated building block.

Part 3: Safety, Handling, and Trustworthiness

The power of fluorinating reagents necessitates a profound respect for their potential hazards. A self-validating protocol is one where safety is integral, not an afterthought.

Pillar of Trustworthiness: Integrated Safety Protocols

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (neoprene or butyl rubber are often recommended), splash goggles, a face shield, and a flame-resistant lab coat. For volatile or toxic reagents, work must be conducted in a certified chemical fume hood.[24][25]

-

Reagent-Specific Hazards:

-

Elemental Fluorine (F₂): Extremely corrosive, toxic, and a powerful oxidizer. Reacts violently with most organic materials. Requires specialized equipment and training.[11][26]

-

Hydrogen Fluoride (HF) / HF Complexes: Highly corrosive and toxic. Skin contact can cause severe, deep-tissue burns with delayed pain onset. Anhydrous HF is a gas at room temperature. Always have calcium gluconate gel available as a first-aid antidote for skin exposure.[27]

-

DAST: Thermally unstable. Can decompose violently, especially at temperatures above 90 °C. Should never be distilled. Store refrigerated and handle with extreme care.[10][20]

-

Selectfluor®/NFSI: Stable solids, but are strong oxidizing agents. Avoid contact with combustible materials.

-

-

Waste Disposal: Fluorinated waste must be segregated and disposed of according to institutional and local regulations. Quenching reactive reagents should be done slowly and cautiously, often at low temperatures.[25]

Conclusion: The Future is Fluorinated

The strategic use of fluorinated building blocks and modern fluorination methods has become an indispensable part of the synthetic chemist's toolkit. By understanding the fundamental principles that govern the "fluorine effect," researchers can rationally design molecules with enhanced properties for a vast range of applications.[1][3] The shift towards safer, more selective reagents and the elegant logic of the building block approach have democratized access to complex organofluorine chemistry.[21][28] As new methods for late-stage fluorination and novel building blocks continue to emerge, the ability to precisely install fluorine will undoubtedly continue to drive innovation in medicine, materials, and beyond.[3][5]

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. proceedings.blucher.com.br [proceedings.blucher.com.br]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dash.harvard.edu [dash.harvard.edu]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. ipo.rutgers.edu [ipo.rutgers.edu]

- 12. researchgate.net [researchgate.net]

- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 14. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]

- 17. benchchem.com [benchchem.com]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. mdpi.com [mdpi.com]

- 20. benchchem.com [benchchem.com]

- 21. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. mdpi.com [mdpi.com]

- 23. Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. zjwintime.com [zjwintime.com]

- 25. benchchem.com [benchchem.com]

- 26. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 27. ehs.wisc.edu [ehs.wisc.edu]

- 28. chinesechemsoc.org [chinesechemsoc.org]

Methodological & Application

Synthesis of 2,5-Difluoro-4-(trifluoromethyl)benzoic Acid: An Application Note and Detailed Protocol

Introduction

2,5-Difluoro-4-(trifluoromethyl)benzoic acid is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring two fluorine atoms and a trifluoromethyl group, imparts distinct electronic properties and metabolic stability to molecules incorporating this scaffold. This makes it a valuable building block in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. This application note provides a comprehensive guide to a robust and reliable synthetic route for this compound, designed for researchers, scientists, and drug development professionals. The protocol is based on established organometallic and cross-coupling methodologies, with a focus on explaining the rationale behind the experimental choices to ensure both success and a deeper understanding of the underlying chemistry.

Synthetic Strategy Overview

The synthesis of this compound is most effectively approached through a two-stage process. The first stage involves the synthesis of a key intermediate, 1-bromo-2,5-difluoro-4-(trifluoromethyl)benzene , which is not readily commercially available. This is followed by the conversion of the bromo-substituent of the intermediate into the final carboxylic acid functionality.

The chosen synthetic pathway is outlined below:

Figure 1: High-level overview of the synthetic route.

This strategy was selected for its modularity and reliance on well-understood and scalable reaction classes, offering a high probability of success.

Stage 1: Synthesis of 1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene

The introduction of the trifluoromethyl group onto the aromatic ring is achieved via a copper-catalyzed trifluoromethylation of an aryl halide. This method is advantageous due to the relatively low cost and toxicity of copper catalysts compared to other transition metals.[1][2][3]

Mechanistic Rationale

The copper-catalyzed trifluoromethylation of aryl halides is a well-established transformation.[1][2][3] The reaction typically proceeds through a catalytic cycle involving a Cu(I) species. The trifluoromethyl source, often a trifluoromethyl-containing organosilicon reagent or a trifluoroacetate salt, transfers the CF3 group to the copper center. The resulting copper-trifluoromethyl complex then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the trifluoromethylated arene and regenerate the Cu(I) catalyst. The choice of ligand is crucial for stabilizing the copper intermediates and promoting the catalytic cycle.[2]

Figure 2: Simplified catalytic cycle for copper-catalyzed trifluoromethylation.

Experimental Protocol

Reaction: Copper-Catalyzed Trifluoromethylation of 1-Bromo-2,5-difluorobenzene

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Amount |

| 1-Bromo-2,5-difluorobenzene | 192.99 | 10.0 | 1.93 g |

| Copper(I) iodide (CuI) | 190.45 | 1.0 | 190 mg |

| (Trifluoromethyl)trimethylsilane (TMSCF3) | 142.16 | 20.0 | 2.84 g (3.4 mL) |

| Potassium fluoride (KF) | 58.10 | 20.0 | 1.16 g |

| 1,10-Phenanthroline | 180.21 | 1.0 | 180 mg |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - | 20 mL |

Procedure:

-

To a flame-dried 100 mL Schlenk flask under an inert atmosphere (argon or nitrogen), add copper(I) iodide (190 mg, 1.0 mmol), potassium fluoride (1.16 g, 20.0 mmol), and 1,10-phenanthroline (180 mg, 1.0 mmol).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous N,N-dimethylformamide (20 mL) via syringe.

-

Stir the resulting suspension at room temperature for 15 minutes.

-

Add 1-bromo-2,5-difluorobenzene (1.93 g, 10.0 mmol) via syringe.

-

Add (trifluoromethyl)trimethylsilane (2.84 g, 3.4 mL, 20.0 mmol) dropwise via syringe over 5 minutes.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by GC-MS or TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 100 mL of water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford 1-bromo-2,5-difluoro-4-(trifluoromethyl)benzene as a colorless oil.

Stage 2: Synthesis of this compound

The conversion of the aryl bromide to a carboxylic acid is a classic transformation readily achieved via a Grignard reaction followed by carboxylation with carbon dioxide.[4][5] This method is highly reliable for a wide range of aryl halides.

Mechanistic Rationale

The Grignard reagent is formed by the reaction of the aryl bromide with magnesium metal. This process involves a single electron transfer mechanism, resulting in the formation of a highly nucleophilic organomagnesium species. The Grignard reagent then acts as a potent nucleophile, attacking the electrophilic carbon of carbon dioxide (in the form of dry ice) to form a magnesium carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final benzoic acid derivative.[4][5][6]

Figure 3: Reaction scheme for Grignard reagent formation and carboxylation.

Experimental Protocol

Reaction: Grignard Reaction and Carboxylation of 1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Amount |

| 1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene | 261.02 | 5.0 | 1.31 g |

| Magnesium turnings | 24.31 | 6.0 | 146 mg |

| Iodine | 253.81 | 1 crystal | - |

| Anhydrous diethyl ether | 74.12 | - | 20 mL |

| Dry ice (solid CO2) | 44.01 | excess | ~10 g |

| 6 M Hydrochloric acid | 36.46 | - | As needed |

Procedure:

-

In a flame-dried 100 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings (146 mg, 6.0 mmol) and a small crystal of iodine under an inert atmosphere.

-

Gently heat the flask with a heat gun until violet iodine vapors are observed, then allow it to cool. This step activates the magnesium surface.

-

Add 5 mL of anhydrous diethyl ether to the flask.

-

Dissolve 1-bromo-2,5-difluoro-4-(trifluoromethyl)benzene (1.31 g, 5.0 mmol) in 15 mL of anhydrous diethyl ether in the dropping funnel.

-

Add a small portion (~1 mL) of the aryl bromide solution to the magnesium suspension. The initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be necessary.

-

Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

In a separate beaker, crush approximately 10 g of dry ice.

-

Carefully pour the Grignard solution onto the crushed dry ice with vigorous stirring.

-

Allow the mixture to warm to room temperature, during which the excess CO2 will sublime.

-

Slowly add 20 mL of 6 M hydrochloric acid to the reaction mixture to quench the reaction and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers and extract with a 1 M sodium hydroxide solution (3 x 20 mL).

-

Acidify the combined aqueous layers with concentrated hydrochloric acid to a pH of ~2, which will precipitate the benzoic acid derivative.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound as a white solid.

Safety and Handling

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Anhydrous solvents and reagents are moisture-sensitive; proper handling techniques for air- and moisture-sensitive compounds should be employed.

-

Grignard reactions can be exothermic and should be initiated with caution.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

-

¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy: To confirm the chemical structure and substitution pattern.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point: To assess purity.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O and O-H of the carboxylic acid).

Conclusion

This application note provides a detailed and reliable two-step protocol for the synthesis of this compound. By leveraging a copper-catalyzed trifluoromethylation followed by a Grignard carboxylation, this valuable building block can be accessed in a controlled and efficient manner. The provided mechanistic insights and detailed procedures are intended to empower researchers to successfully synthesize this compound for their specific applications in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]

- 3. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents [jove.com]

- 6. pubs.acs.org [pubs.acs.org]

detailed synthesis protocol for fluorinated benzoic acids

Application Note & Protocol Guide

Topic: Detailed Synthesis Protocols for Fluorinated Benzoic Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Benzoic Acids

The incorporation of fluorine into organic molecules profoundly alters their physicochemical and biological properties. In drug discovery, the strategic placement of fluorine atoms can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][2] Fluorinated benzoic acids are particularly valuable building blocks and key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their synthesis, however, presents unique challenges due to the distinctive reactivity of fluorine. This guide provides a detailed overview of both classical and modern synthetic methodologies, offering field-proven insights into protocol selection and execution.

The Balz-Schiemann Reaction: A Foundational Approach

The Balz-Schiemann reaction, first reported in 1927, remains a cornerstone for the regioselective synthesis of aryl fluorides from primary aromatic amines.[3] It is often the method of choice for preparing compounds like 4-fluorobenzoic acid.[4][5] The reaction proceeds through the formation of a stable, isolable aryldiazonium tetrafluoroborate salt, which upon thermal decomposition, yields the desired aryl fluoride.

Mechanistic Rationale

The causality of the Balz-Schiemann reaction lies in a two-stage process:

-

Diazotization: The primary aromatic amine (e.g., an aminobenzoic acid) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. In the presence of fluoroboric acid (HBF₄), this precipitates as a relatively stable aryldiazonium tetrafluoroborate.[4][5]

-

Thermal Decomposition: Gentle heating of the dried diazonium salt causes the loss of nitrogen gas (a thermodynamically favorable process) and boron trifluoride, generating a transient aryl cation.[3] This highly reactive intermediate is immediately trapped by the fluoride ion from the tetrafluoroborate counterion, forming the C-F bond.[3]

Caption: Workflow for the Balz-Schiemann Reaction.

Protocol: Synthesis of 4-Fluorobenzoic Acid from Ethyl p-Aminobenzoate

This protocol is adapted from a robust procedure reported in Organic Syntheses.[6] It begins with the ester of p-aminobenzoic acid to improve solubility and handling.

Materials:

-

Ethyl p-aminobenzoate (1 mole)

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite (NaNO₂) (1.1 moles)

-

Boric Acid (H₃BO₃) (1.1 moles)

-

60% Hydrofluoric Acid (HF) (4 moles)

-

Potassium Hydroxide (KOH)

-

95% Ethyl Alcohol

Safety Precaution: Hydrofluoric acid is extremely corrosive and toxic and causes severe, painful burns that may not be immediately apparent.[6] All operations involving HF must be conducted in a specialized chemical fume hood using appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, a face shield, and a lab coat. A calcium gluconate gel should be readily available as an immediate first aid countermeasure.

Step-by-Step Procedure:

-

Diazotization:

-